HIV-1 Wild-Type Reverse Transcriptase Enzyme Inhibition: 169-Fold Potency Differential vs. 2,6-Difluorobenzyl Analog
In a direct head-to-head comparison within the same study, the target compound (compound 30) exhibited an IC50 of 18.6 μM against HIV-1 wild-type reverse transcriptase in an in vitro polymerase assay, compared to IC50 values of 0.11 μM for compound 28 (1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole), 0.20 μM for compound 35 (the 4-methyl best-in-series analog), and 1.6 μM for compound 31 (1-benzyl-2-(2,6-difluorophenyl)-4-methylbenzimidazole) [1]. The percentage inhibition at a 10 μM screening concentration was 71% for the target compound versus 93% for compound 28, 92% for compound 35, and 87% for compound 31 [1]. The 169-fold loss of potency upon removal of the 2,6-difluoro substituents from the N1 benzyl group (comparing compound 30 vs. compound 28) quantitatively defines the indispensable contribution of this fluorine substitution pattern to target engagement [1].
| Evidence Dimension | HIV-1 WT RT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.6 μM; 71% inhibition at 10 μM |
| Comparator Or Baseline | Compound 28: IC50 = 0.11 μM (93% inh.); Compound 35: IC50 = 0.20 μM (92% inh.); Compound 31: IC50 = 1.6 μM (87% inh.) |
| Quantified Difference | 169-fold less potent vs. compound 28; 93-fold vs. compound 35; 11.6-fold vs. compound 31 |
| Conditions | In vitro HIV-1 WT RT polymerase assay; poly(rC)-oligo(dG) template primer; drug concentration screened at 10 μM; IC50 determined for compounds with >75% inhibition at screen |
Why This Matters
This compound uniquely defines the quantitative penalty for omitting the 2,6-difluoro motif on the N1 benzyl, making it an irreplaceable SAR probe and negative control for any NNRTI screening campaign or binding-mode study.
- [1] Roth, T.; Morningstar, M. L.; Boyer, P. L.; et al. J. Med. Chem. 1997, 40 (26), 4199–4207. Table 3 (compound 30 vs. compounds 28, 31, 35); discussion pp. 4203–4204. View Source
